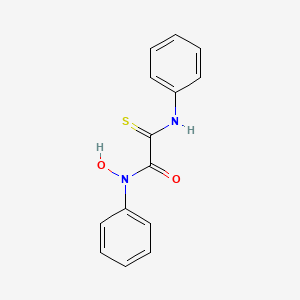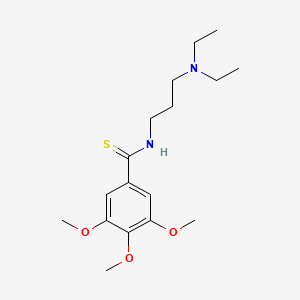![molecular formula C15H11ClN4O B14674606 2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide CAS No. 33097-72-2](/img/structure/B14674606.png)
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a cyano group attached to an acetamide backbone. Its molecular formula is C15H11ClN4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with cyanoacetic acid and aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit oxidative phosphorylation by uncoupling the electron transport chain, thereby affecting cellular energy production.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- 2-[2-(4-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide
- 2-[2-(3-Bromophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide
Uniqueness
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a cyano group, which confer distinct chemical and biological properties
Properties
CAS No. |
33097-72-2 |
|---|---|
Molecular Formula |
C15H11ClN4O |
Molecular Weight |
298.73 g/mol |
IUPAC Name |
2-anilino-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C15H11ClN4O/c16-11-5-4-8-13(9-11)19-20-14(10-17)15(21)18-12-6-2-1-3-7-12/h1-9,19H,(H,18,21) |
InChI Key |
JYSGJLYAKXRPBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC(=CC=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)



![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)






